

# Technical Guide: Physical Properties of Pentafluorophenyl Diphenylphosphinate

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## Compound of Interest

Compound Name: *Pentafluorophenyl  
diphenylphosphinate*

Cat. No.: *B1587753*

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## Introduction

**Pentafluorophenyl diphenylphosphinate** (FDPP) is a valuable reagent in organic synthesis, particularly recognized for its role as a coupling agent in peptide chemistry and the synthesis of complex molecules. Its unique structure, featuring a highly activated pentafluorophenyl ester linked to a diphenylphosphinate core, imparts specific reactivity and stability. This document provides a comprehensive overview of the known physical properties of **Pentafluorophenyl diphenylphosphinate**, intended to serve as a technical resource for professionals in research and development.

## Core Physical Properties

The following table summarizes the key physical and chemical identifiers for **Pentafluorophenyl diphenylphosphinate**.

Property	Value
Molecular Formula	C <sub>18</sub> H <sub>10</sub> F <sub>5</sub> O <sub>2</sub> P
Molecular Weight	384.24 g/mol
Appearance	White to off-white crystalline solid
Melting Point	47-50 °C
Boiling Point	Data not available
Density	Data not available
CAS Number	138687-69-1
PubChem CID	4652311

## Solubility Profile

Qualitative information suggests that **Pentafluorophenyl diphenylphosphinate** is soluble in a range of common organic solvents. However, specific quantitative solubility data (e.g., in g/100 mL) is not readily available in published literature.

Solvent	Solubility
Dichloromethane (DCM)	Expected to be soluble
Tetrahydrofuran (THF)	Expected to be soluble
Acetonitrile (ACN)	Expected to be soluble
N,N-Dimethylformamide (DMF)	Expected to be soluble
Water	Expected to be insoluble

## Spectral Data

Detailed spectral data such as specific chemical shifts and peak assignments for **Pentafluorophenyl diphenylphosphinate** are not consistently available in the public domain. However, based on the known structure, the following are the expected regions of interest for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Signals corresponding to the protons of the two phenyl rings attached to the phosphorus atom are expected in the aromatic region (approximately 7.0-8.5 ppm).
- $^{13}\text{C}$  NMR: Resonances for the carbons of the diphenylphosphinyl group and the pentafluorophenyl ring are anticipated. The carbons of the pentafluorophenyl ring will exhibit coupling with fluorine.
- $^{19}\text{F}$  NMR: Signals for the fluorine atoms on the pentafluorophenyl ring are expected. The ortho, meta, and para fluorines will likely show distinct chemical shifts and coupling patterns.
- $^{31}\text{P}$  NMR: A single resonance is expected for the phosphorus atom in the phosphinate core.

## Infrared (IR) Spectroscopy

Key characteristic peaks would include:

- P=O stretching vibration
- P-O-C stretching vibrations
- C-F stretching vibrations of the pentafluorophenyl group
- Aromatic C-H and C=C stretching vibrations

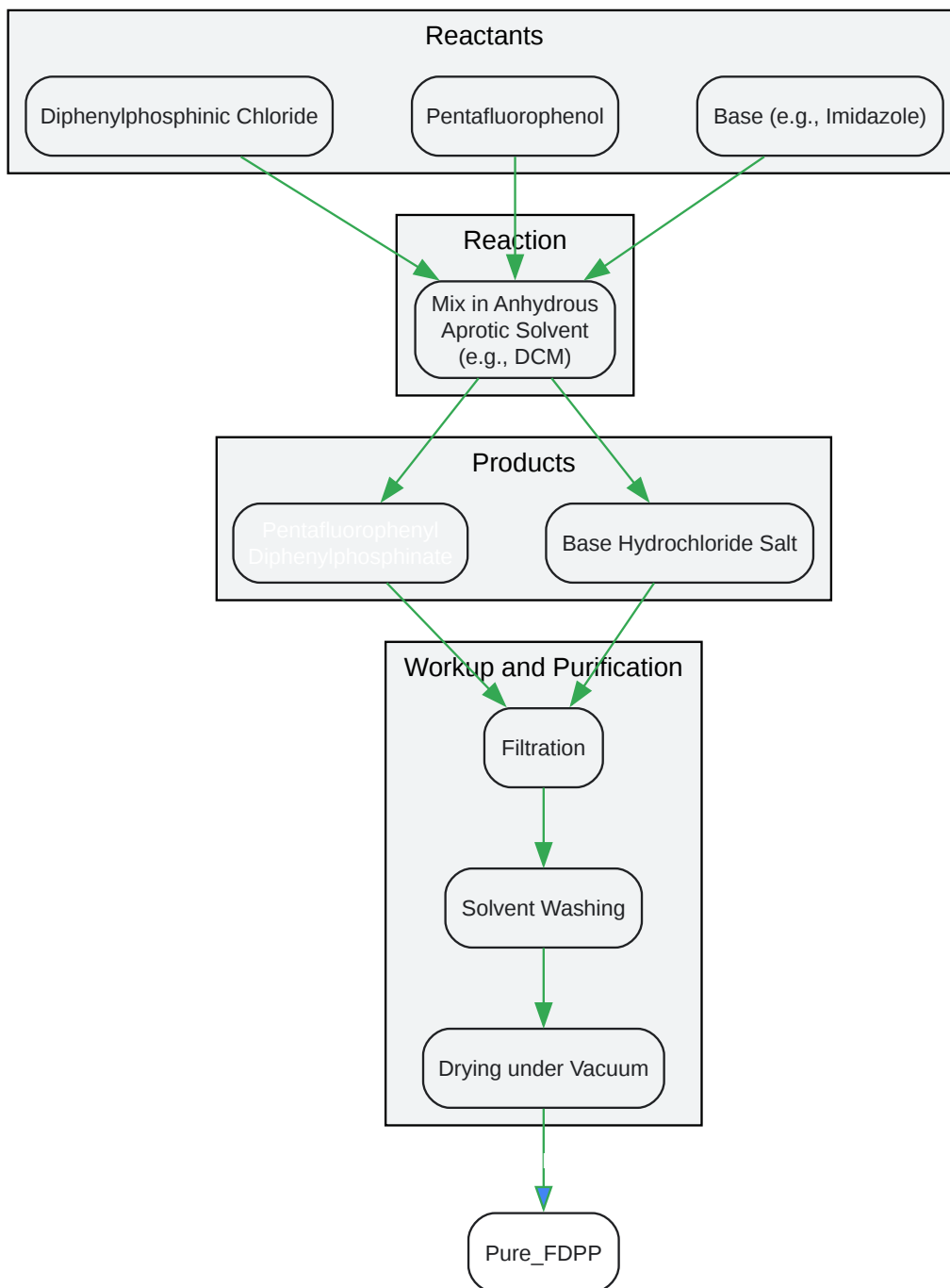
## Experimental Protocols

Detailed, validated experimental protocols for the determination of all physical properties of **Pentafluorophenyl diphenylphosphinate** are not publicly available. The following are general, standard methodologies that can be applied for the characterization of this compound.

## Synthesis of Pentafluorophenyl Diphenylphosphinate

**Pentafluorophenyl diphenylphosphinate** can be synthesized via the reaction of diphenylphosphinic chloride with pentafluorophenol in the presence of a base, such as imidazole or triethylamine, in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

## Synthesis Workflow of Pentafluorophenyl Diphenylphosphinate

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **Pentafluorophenyl diphenylphosphinate**.

## Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

- A small amount of the crystalline **Pentafluorophenyl diphenylphosphinate** is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Solubility Determination

A qualitative assessment of solubility can be performed as follows:

- Add approximately 10-20 mg of **Pentafluorophenyl diphenylphosphinate** to a test tube.
- Add 1 mL of the desired solvent (e.g., DCM, THF, water) to the test tube.
- Vigorously agitate the mixture for 1-2 minutes.
- Visually inspect the solution for the presence of undissolved solid. The absence of solid indicates solubility.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## NMR Sample Preparation

For NMR analysis, a sample is prepared by dissolving the compound in a deuterated solvent.

- Weigh 5-10 mg of **Pentafluorophenyl diphenylphosphinate** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Cap the NMR tube and place it in the NMR spectrometer for analysis.[11][12][13][14][15]

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